1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one is a complex organic compound that features both indole and oxadiazole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Mechanism of Action
Target of Action
The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose by breaking down oligosaccharides and disaccharides to α-glucose .
Mode of Action
This compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction.
Biochemical Pathways
By inhibiting α-glucosidase, the compound interferes with the breakdown of carbohydrates into glucose in the digestive tract. This results in a slower and lower rise in blood glucose following meals, which can be beneficial in the management of certain conditions such as type 2 diabetes .
Pharmacokinetics
The compound’s molecular weight (1612 g/mol) and estimated boiling point (28751°C) suggest it may have favorable bioavailability .
Result of Action
The inhibition of α-glucosidase by this compound can lead to a reduction in postprandial hyperglycemia (high blood sugar after meals), which is a common issue in individuals with type 2 diabetes . This can help manage blood glucose levels and potentially reduce the risk of complications associated with diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and oxadiazole intermediates, which are then coupled through a series of reactions involving condensation, cyclization, and functional group transformations. Common reagents used in these steps include acids, bases, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activity .
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-indol-5-yl)ethanone: Another indole derivative with different substitution patterns.
5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine: A compound with a similar indole structure but different heterocyclic components.
Uniqueness
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one is unique due to its combination of indole and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15(2)22-24-25-23(29-22)20-13-17-8-4-6-10-19(17)27(20)14-21(28)26-12-11-16-7-3-5-9-18(16)26/h3-10,13,15H,11-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMJCLPNTIMVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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